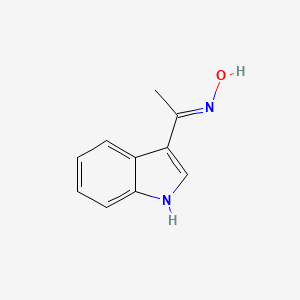

(Z)-1-(1H-Indol-3-yl)ethanone oxime

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole nucleus is a privileged structural motif found in a plethora of natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov Its versatile framework allows for diverse chemical modifications, making it a cornerstone in medicinal chemistry and drug discovery. mdpi.comnih.govijpsr.com The indole scaffold is a key component in numerous approved drugs, highlighting its therapeutic importance. nih.govmdpi.com Researchers are continually exploring indole derivatives for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net

Fundamental Importance of the Oxime Functional Group in Organic Chemistry

The oxime functional group, characterized by the RR'C=NOH moiety, is a versatile and reactive entity in organic synthesis. testbook.comwikipedia.org Oximes are readily prepared from aldehydes or ketones and hydroxylamine (B1172632), serving as protective groups for carbonyls and as intermediates for the synthesis of other functional groups like amides via the Beckmann rearrangement. testbook.comwikipedia.orgnih.gov Their ability to be converted into nitriles and amines further underscores their synthetic utility. nih.govnumberanalytics.com

Academic Research Context of (Z)-1-(1H-Indol-3-yl)ethanone Oxime within Indole Chemistry

This compound, with its indole core and oxime functionality, represents a confluence of these two important chemical domains. Research into this specific compound and its derivatives is driven by the potential for novel biological activities and applications in materials science. researchgate.netnih.gov The "Z" configuration denotes the specific stereoisomer where the hydroxyl group and the group of higher priority on the carbon atom are on the same side of the C=N double bond. Studies have shown that the Z-isomers of oximes are often more stable than their E-isomer counterparts. nih.gov

Overview of Advanced Research Themes for this compound

Current research on this compound and related structures is exploring several advanced themes. These include its potential as a precursor for synthesizing more complex heterocyclic systems, its role in the development of novel antimicrobial agents, and its application in the field of photochemistry. researchgate.netresearchgate.netnih.gov The unique electronic properties of the indole ring combined with the reactivity of the oxime group make it a promising candidate for further investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(NE)-N-[1-(1H-indol-3-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C10H10N2O/c1-7(12-13)9-6-11-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3/b12-7+ |

InChI Key |

ZUYHZNAHKFXLAO-KPKJPENVSA-N |

Isomeric SMILES |

C/C(=N\O)/C1=CNC2=CC=CC=C21 |

Canonical SMILES |

CC(=NO)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Synthesis and Structural Elucidation

The preparation of (Z)-1-(1H-Indol-3-yl)ethanone oxime typically involves the reaction of 3-acetylindole (B1664109) with hydroxylamine (B1172632) hydrochloride. The reaction is often carried out in a suitable solvent in the presence of a base to neutralize the hydrochloride salt and facilitate the condensation reaction. researchgate.net

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

| Parameter | Description |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | (Z)-N'-[1-(1H-indol-3-yl)ethylidene]hydroxylamine |

| CAS Number | 40747-13-5 |

Data sourced from chemical databases. chemicalbook.com

Physicochemical and Spectroscopic Properties

(Z)-1-(1H-Indol-3-yl)ethanone oxime is typically a solid at room temperature. vedantu.com Its solubility is generally low in water but higher in organic solvents. vedantu.com

Spectroscopic analysis provides a detailed fingerprint of the molecule's structure.

| Spectroscopic Technique | Key Observations |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are observed for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹). vedantu.combyjus.com |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The spectrum would show distinct signals for the protons of the indole (B1671886) ring, the methyl group, and the hydroxyl group of the oxime. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbon spectrum would reveal the chemical shifts for the different carbon atoms in the indole and the ethanone (B97240) oxime moiety. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. nist.gov |

General characteristics of oxime spectra are referenced. vedantu.combyjus.com

Reactivity and Chemical Transformations

The chemical behavior of (Z)-1-(1H-Indol-3-yl)ethanone oxime is dictated by the reactivity of both the indole (B1671886) ring and the oxime functional group.

| Reaction Type | Description |

| Beckmann Rearrangement | Treatment with an acid can induce the Beckmann rearrangement, converting the oxime into an N-substituted amide. wikipedia.orgvedantu.com |

| Reduction | The oxime can be reduced to the corresponding amine using various reducing agents. |

| Hydrolysis | Under acidic conditions, the oxime can be hydrolyzed back to the starting ketone, 3-acetylindole (B1664109). vedantu.com |

| Reactions at the Indole Ring | The indole nucleus can undergo electrophilic substitution reactions, although the reactivity might be influenced by the oxime group. acs.org |

| O-Alkylation/Acylation | The hydroxyl group of the oxime can be alkylated or acylated to form oxime ethers or esters, which can exhibit different biological activities. nih.gov |

Reaction Mechanisms and Chemical Transformations of Indole Oximes

Rearrangement Reactions

Rearrangement reactions of indole (B1671886) oximes involve the migration of a group to an electron-deficient nitrogen atom, leading to profound structural changes. These transformations are often promoted by acid catalysts or thermal conditions.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.orgorganicreactions.org For a ketoxime like (Z)-1-(1H-Indol-3-yl)ethanone oxime, this transformation involves the migration of the group anti-periplanar to the hydroxyl group. The reaction is initiated by converting the hydroxyl group into a good leaving group, typically through protonation in the presence of strong acids like sulfuric acid, polyphosphoric acid, or via reaction with reagents such as phosphorus pentachloride or thionyl chloride. wikipedia.orgresearchgate.net

The mechanism proceeds by protonation of the oxime's hydroxyl group, facilitating its departure as a water molecule. organic-chemistry.org This is followed by a concerted migration of the alkyl or aryl group positioned trans to the leaving group, which breaks the N-O bond and forms a nitrilium ion intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent attack by water and tautomerization yields the corresponding amide. masterorganicchemistry.com In the case of this compound, the migrating group would be either the methyl group or the indol-3-yl group. The stereochemistry of the oxime determines which group migrates; typically, the group anti to the OH group migrates. wikipedia.org For instance, migration of the indol-3-yl group would result in N-(1H-indol-3-yl)acetamide, while migration of the methyl group would lead to 1-acetyl-1H-indole-3-carbaldehyde imine, which would then hydrolyze. The choice of catalyst and reaction conditions can be crucial. wikipedia.orgnih.gov While classic conditions involve strong acids, modern methods utilize milder reagents to promote the rearrangement. organic-chemistry.org

| Reaction | Reagents | Product Type | Key Intermediate |

| Beckmann Rearrangement | H₂SO₄, PCl₅, SOCl₂ | Amide | Nitrilium ion |

Oximes derived from α-aryl ketones can serve as precursors for the synthesis of 2H-azirines, which are three-membered heterocyclic compounds. nih.gov This transformation typically involves the activation of the oxime's hydroxyl group with a leaving group, such as a mesylate, followed by base-induced cyclization. nih.gov This process, however, must compete with the Beckmann rearrangement. nih.gov Once formed, these azirines can undergo thermal rearrangement to produce indoles. nih.gov The rearrangement is believed to proceed through the cleavage of the azirine's C-N single bond, followed by either the formation of a vinyl nitrene intermediate which inserts into an aromatic C-H bond, or through π-participation from the aromatic ring. nih.gov More recent methods have also shown that enamine derivatives can be converted to 2H-azirines, which then thermally rearrange to form indole-3-carbonitriles. figshare.com

| Starting Material | Intermediate | Final Product | Conditions |

| α-Aryl Ketone Oxime | 2H-Azirine | Indole | 1. MsCl, Et₃N; DBU 2. Heat (e.g., in o-xylene) nih.gov |

| Enamine | 2H-Azirine | Indole-3-carbonitrile | 1. PIDA 2. Heat figshare.com |

A novel transformation known as the oxime-oxime rearrangement has been observed in gold-catalyzed reactions of specific indole oxime derivatives. nih.govresearchgate.net This reaction occurs with indole oximes that possess a propargyl group on the nitrogen atom and a substituted alkyne. nih.govyyu.edu.tr The gold catalyst facilitates an intramolecular 7-endo-dig cyclization process, which results in the transfer of the oxime functionality from one carbon atom to another. nih.govresearchgate.net This unprecedented skeletal rearrangement highlights the unique reactivity that can be achieved with gold catalysis. nih.govresearchgate.net In contrast, when a terminal alkyne is used, the reaction proceeds via a selective 6-endo-dig cyclization to yield pyrazine (B50134) N-oxides. nih.govyyu.edu.tr

| Catalyst | Substrate Requirement | Reaction Type | Outcome |

| Gold(I) or Gold(III) | N-propargylated indole oxime with a substituted alkyne | 7-endo-dig cyclization | Oxime-oxime rearrangement nih.govresearchgate.net |

| Gold(I) or Gold(III) | N-propargylated indole oxime with a terminal alkyne | 6-endo-dig cyclization | Formation of pyrazine N-oxides nih.govresearchgate.net |

Acyl derivatives of indolyl oximes, specifically oxime esters, can undergo thermal rearrangement to form pyrido[2,3-b]indoles, also known as α-carbolines. nih.govresearchgate.net This ring-closure sequence is achieved through flash vacuum pyrolysis (FVP). nih.gov The proposed mechanism likely involves tautomerism, followed by the elimination of the acid (e.g., acetic acid from an acetate (B1210297) ester), and a final electrocyclic ring closure to yield the fused heterocyclic product. researchgate.net This thermal process provides a distinct pathway from photochemical reactions of oxime esters, which are believed to proceed via iminyl radicals. nih.gov

Cyclization and Annulation Reactions

The oxime ester functionality is a key player in modern transition-metal-catalyzed reactions for the synthesis of nitrogen heterocycles, acting as an internal aminating agent.

A conceptually new approach for the direct amination of aromatic C-H bonds involves the palladium-catalyzed reaction of oxime esters. acs.orgnih.govresearchgate.net In this redox-neutral process, the oxime ester group reacts with an aromatic C-H bond, leading to the formation of indole products. acs.orgnih.gov The reaction mechanism is thought to involve an initial oxidative addition of the N-O bond of the oxime ester to a Pd(0) species, which is an unusual step. acs.orgresearchgate.net This is followed by C-H activation and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. This methodology allows for the construction of the indole ring system with low catalyst loading and demonstrates the utility of oxime esters as effective amino-group surrogates in C-H functionalization. acs.orgresearchgate.net

| Catalyst System | Reactants | Reaction Type | Product |

| Pd(0) species | Oxime Ester, Aromatic Compound | Intramolecular C-H Amination | Indole acs.orgnih.govresearchgate.net |

Organophotocatalytic Cascade Cyclization Reactions

Visible-light-induced organophotocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. In the context of indole oximes, this strategy has been employed to initiate radical cascade cyclization reactions. A notable example involves the reaction of 2-aryl indole derivatives with cyclobutanone (B123998) oxime esters, which, upon visible-light irradiation in the presence of an inexpensive organic photosensitizer, undergo C-C bond cleavage. masterorganicchemistry.comchemicalbook.com This process generates a cyanoalkyl radical that subsequently engages in a cascade cyclization with the 2-aryl indole to furnish cyanoalkyl indolo[2,1-a]isoquinolinones in high yields. masterorganicchemistry.comchemicalbook.com

The reaction proceeds under redox-neutral conditions and is characterized by its operational simplicity, broad functional group tolerance, and scalability, obviating the need for transition-metal catalysts or additives. chemicalbook.com The choice of the cycloalkanone oxime ester is crucial for the success of the reaction. For instance, while cyclobutanone oxime ester is effective, cyclopentanone (B42830) oxime ester yields only trace amounts of the desired product, and cyclohexanone (B45756) oxime ester fails to generate the product at all. chemicalbook.com However, the use of a 2,2-dimethylcyclopentanone (B1329810) oxime ester leads to the formation of the desired product in good yield, which is attributed to the formation of a more stable tertiary carbon radical upon ring opening. chemicalbook.com

Table 1: Organophotocatalytic Cascade Cyclization of 2-Aryl-N-methacryloyl Indoles with Cyclobutanone Oxime Esters chemicalbook.com

| Entry | 2-Aryl-N-methacryloyl Indole | Oxime Ester | Product | Yield (%) |

| 1 | Phenyl | Cyclobutanone oxime ester | 3aa | 85 |

| 2 | 4-Methylphenyl | Cyclobutanone oxime ester | 3ba | 82 |

| 3 | 4-Methoxyphenyl | Cyclobutanone oxime ester | 3ca | 78 |

| 4 | 4-Fluorophenyl | Cyclobutanone oxime ester | 3da | 88 |

| 5 | 4-Chlorophenyl | Cyclobutanone oxime ester | 3ea | 86 |

| 6 | 4-Bromophenyl | Cyclobutanone oxime ester | 3fa | 83 |

| 7 | Thiophen-2-yl | Cyclobutanone oxime ester | 3ga | 75 |

| 8 | Phenyl | 2,2-Dimethylcyclopentanone oxime ester | 3ba | Good |

Acid-Catalyzed Cyclization of Indole-3-Amides Derived from Indole Oximes

The transformation of indole oximes into cyclic structures can be achieved through a two-step sequence involving the initial conversion of the oxime to an amide, followed by an acid-catalyzed cyclization. The first step, the conversion of an oxime to an amide, is known as the Beckmann rearrangement. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This rearrangement is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride. wikipedia.org In the case of an aldoxime like indole-3-carboxaldehyde (B46971) oxime, the Beckmann rearrangement would yield the corresponding primary amide, indole-3-carboxamide. masterorganicchemistry.com

Once formed, these indole-3-amides can undergo intramolecular cyclization under acidic conditions to furnish various heterocyclic systems. For instance, N-aryl amides have been shown to undergo intramolecular cyclization of 2-azaallyl anions with the N-aryl amide to afford 3-amino substituted oxindoles. mdpi.com While this specific example does not explicitly use acid catalysis, the principle of cyclizing an amide derived from an indole precursor is established. The acid would activate the amide carbonyl group towards nucleophilic attack by a suitable position on the indole ring, leading to the formation of a new ring. The specific outcome of the cyclization would depend on the structure of the amide and the reaction conditions employed.

Rhodium(III)-Catalyzed C-H Amidation of Indole-Oximes

The oxime group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling site-selective modification of the indole core. A significant example is the Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones. wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.netresearchgate.net This methodology provides exclusive regioselectivity for the C4 position of the indole ring and demonstrates a broad substrate scope with good functional group tolerance, leading to excellent yields of the amidated products. organic-chemistry.orgmdpi.comresearchgate.net

The reaction is believed to proceed via a C-H activation mechanism, where the oxime directs the rhodium catalyst to the C4 position. The directing group can be easily removed after the reaction, making this a valuable tool for the synthesis of structurally diverse 7-aminoindole derivatives, which are important scaffolds in medicinal chemistry. wikipedia.orgmdpi.com

Table 2: Rhodium(III)-Catalyzed C4-Amidation of Indole-Oximes with Dioxazolones organic-chemistry.orgmdpi.comresearchgate.net

| Entry | Indole-oxime Substituent (R¹) | Dioxazolone Substituent (R²) | Product | Yield (%) |

| 1 | H | Phenyl | 3a | 95 |

| 2 | 5-Me | Phenyl | 3b | 92 |

| 3 | 5-OMe | Phenyl | 3c | 89 |

| 4 | 5-F | Phenyl | 3d | 96 |

| 5 | 5-Cl | Phenyl | 3e | 94 |

| 6 | 5-Br | Phenyl | 3f | 91 |

| 7 | H | 4-Methylphenyl | 3g | 93 |

| 8 | H | 4-Methoxyphenyl | 3h | 90 |

| 9 | H | 4-Fluorophenyl | 3i | 97 |

| 10 | H | 4-Chlorophenyl | 3j | 95 |

Oxidative and Reductive Transformations

Oxidative Cleavage and Skeletal Reorganization via Oxime Intermediates

Indole oximes can serve as precursors for significant skeletal reorganization through oxidative cleavage reactions. A fascinating example is the C-to-N atom swapping in indoles to generate indazoles. nih.gov This transformation proceeds through the oxidative cleavage of the indole heterocyclic core, leading to the formation of a ring-opened oxime as a key intermediate. Subsequent ring closure of this oxime intermediate results in the formation of the indazole ring system. nih.gov

This process represents a powerful strategy for skeletal editing of heterocyclic compounds, allowing for the diversification of existing pharmacophores at a late stage of a synthetic sequence. nih.gov The same ring-deconstructed oxime intermediates can also be diverted to form benzimidazoles, showcasing the versatility of this approach for accessing different biologically relevant heterocyclic scaffolds. nih.gov Similar strategies have also been applied to benzofurans, leading to benzisoxazoles or benzoxazoles. nih.gov

Regeneration of Carbonyl Compounds from Oximes

The oxime group is a common protecting group for aldehydes and ketones, and its efficient removal to regenerate the parent carbonyl compound is a crucial transformation in organic synthesis. ekb.eg Several methods have been developed for the deoximation of indole oximes.

One green and efficient method utilizes cupric chloride dihydrate (CuCl₂·2H₂O) as a recoverable promoter for the hydrolysis of oximes. acs.orgorgsyn.org The reaction is typically carried out at reflux in a mixture of acetonitrile (B52724) and water, affording the corresponding carbonyl compounds in high yields (85–98%). acs.org This method is compatible with acid-sensitive functional groups and avoids the use of toxic reagents. The cupric salt can be recovered and reused, adding to the sustainability of the process. acs.org

Another effective method for the regeneration of carbonyl compounds from oximes involves the use of N-bromophthalimide (NBPI) under microwave irradiation. ekb.eg This procedure is rapid and selective, converting both aldoximes and ketoximes to their corresponding carbonyl compounds in good yields. ekb.eg The reaction is performed in acetone (B3395972) with a small amount of water and is notable for its compatibility with alcohol functional groups, which remain unchanged under the reaction conditions. ekb.eg

A sustainable approach using an aqueous extract of Sapindus laurifolia in the presence of iodine under microwave radiation has also been reported for the regeneration of carbonyl compounds from oximes. orgsyn.orgsigmaaldrich.com

Table 3: Comparison of Methods for the Regeneration of Carbonyl Compounds from Oximes

| Reagent/Catalyst | Solvent | Conditions | Yield Range (%) | Reference |

| CuCl₂·2H₂O | Acetonitrile/Water | Reflux | 85-98 | acs.org |

| N-Bromophthalimide | Acetone/Water | Microwave | Good | ekb.eg |

| I₂ / Sapindus laurifolia extract | Water | Microwave | 45-95 | orgsyn.orgsigmaaldrich.com |

General Reductive Pathways of Oximes to Amines

The reduction of oximes represents a fundamental route to primary, secondary, and N-isopropyl-secondary amines. Heterogeneous catalytic hydrogenation is a widely used and efficient method for this transformation. Various metal catalysts, including those based on platinum, palladium, nickel, and cobalt, are effective for the hydrogenation of oximes to amines. The reaction conditions, such as temperature and the choice of catalyst, can influence the selectivity of the reduction.

The reduction of oximes can proceed through different pathways. One pathway involves the initial reduction of the oxime to a hydroxylamine (B1172632) intermediate, which is then further hydrogenated to the primary amine. An alternative pathway involves the formation of an imine intermediate, which is then reduced to the amine. The formation of secondary amines can occur as a side reaction, particularly in the reduction of aldoximes.

The use of Raney Nickel in the presence of 2-propanol as a hydrogen donor is another effective method for the reduction of ketoximes. In the absence of a base like KOH, this system leads to the formation of N-isopropyl-secondary amines. The ketoxime is first reduced to a primary amine, which then condenses with acetone (the oxidation product of 2-propanol) to form an imine, followed by further reduction to the secondary amine. When KOH is present, the reaction can be controlled to yield the primary amine after hydrolysis of the intermediate imine.

Reactions Involving Metal Catalysis

The reactivity of indole oximes, including this compound, is significantly influenced by the presence of metal catalysts. These metals can activate the oxime functionality or other parts of the molecule, leading to a variety of chemical transformations.

Gold-Catalyzed Cyclizations of N-Propargyl Indole Oximes

Gold catalysts have been shown to be effective in mediating the cyclization of indole oximes that have a propargyl group attached to the nitrogen atom. nih.govnih.gov When terminal alkynes are used, a selective 6-endo-dig cyclization occurs, which results in the formation of pyrazine N-oxides. nih.gov However, if the reaction is carried out with substituted alkynes, an intramolecular transfer of the oxime functionality from one carbon atom to another takes place through a 7-endo-dig cyclization process. nih.gov This novel transformation has been termed an oxime-oxime rearrangement. nih.gov

The general mechanism for gold-catalyzed cyclization of propargylic amides involves the initial π-complexation of the gold catalyst with the alkyne. rsc.org This is followed by a stepwise intramolecular nucleophilic attack, leading to a vinyl-gold intermediate. rsc.orgacs.org Subsequent protodeauration furnishes the cyclized product and regenerates the gold catalyst. rsc.org In some cases, this process can be autocatalyzed by the product itself. rsc.org Research has also explored the impact of different ligands on the gold catalyst, such as expanded-ring N-heterocyclic carbenes (ER-NHCs), which can enhance the electrophilicity of the gold center and accelerate the cyclization step. rsc.org

A related gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines allows for the construction of tetracyclic fused indolines. nih.gov This reaction proceeds via the migration of the propargyl group from the aniline (B41778) nitrogen to the C3-position of the indole, forming multiple bonds and rings in a single step. nih.gov

Electrocatalytic Reactivity of Imine/Oxime-Type Cobalt Complexes

Imine/oxime-type cobalt complexes, which are considered simple models of vitamin B12, have been utilized as catalysts for the direct C-H perfluoroalkylation of indole derivatives. rsc.orgelsevierpure.comresearchgate.net This electrocatalytic method uses a controlled-potential electrolysis at -0.8 V vs. Ag/AgCl in organic solvents. rsc.orgelsevierpure.comresearchgate.net The reaction proceeds under mild conditions and involves the use of a readily available perfluoroalkyl source like nonafluorobutyl iodide. rsc.orgelsevierpure.com

The proposed mechanism suggests that a nonafluorobutyl radical is generated through the homolytic cleavage of a cobalt(III)-carbon bond in the catalytic cycle. rsc.orgelsevierpure.com This radical then reacts with the indole derivative. This method provides a straightforward way to synthesize novel fluoroalkylated compounds, which have potential applications in pharmaceutical chemistry and materials science. rsc.orgelsevierpure.comresearchgate.net

Metal-Mediated Hydrolysis and Nitrosation

Metal ions can mediate the hydrolysis and nitrosation of oximes. acs.orgresearchgate.net In some cases, a metal complex can promote the hydrolysis of the C=N bond of the oxime to yield a ketone and hydroxylamine. researchgate.net The hydroxylamine can then be oxidized to form a nitrosating agent. researchgate.net This in-situ generated agent can then react with another molecule of the oxime.

The metal center in these reactions can play multiple roles. acs.org It can facilitate the generation and stabilization of a nucleophilic carbanion, activate a nitrosyl ligand (NO+) towards nucleophilic attack, and prevent the dimerization of the resulting nitroso compound before it tautomerizes to the oxime. acs.org For instance, nickel(II)-mediated nitrosation of certain oximes has been observed to produce vic-dioximes. acs.orgresearchgate.net

Reactivity of Indole Oximes with Electrophiles and Nucleophiles

Indole oximes exhibit reactivity towards both electrophiles and nucleophiles, enabling the synthesis of more complex molecular architectures.

Condensation Reactions to Form Complex Structures

The oxime functional group can participate in condensation reactions. For example, the condensation of isatin (B1672199) derivatives, which contain a keto group at the 3-position of the indole ring, with various nucleophiles is a common strategy for synthesizing fused indole heterocyclic systems. researchgate.net While not a direct reaction of this compound, this illustrates the general reactivity of the indole scaffold in condensation reactions.

Reactions of Nitrosoalkene Intermediates Derived from Indole Oximes

Oximes can serve as precursors to nitrosoalkenes, which are reactive intermediates. The generation of functionalized nitroso compounds from oximes can be achieved using various reactants and conditions. ucl.ac.uk These nitroso intermediates can then undergo intramolecular reactions, such as the nitroso ene reaction, to form hydroxylamine derivatives, which can further evolve into nitrones. ucl.ac.uk

In the context of indoles, reaction with nitrosating agents can lead to N-nitrosoindole products. For example, the reaction of tryptophan derivatives with Angeli's salt (a nitroxyl (B88944) donor) at physiological pH in the presence of oxygen primarily yields N-nitrosoindoles. nih.gov The proposed mechanism involves the electrophilic attack of nitroxyl (HNO) on the indole nitrogen, forming a hydroxylamine derivative intermediate that is subsequently oxidized. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying complex organic compounds like indole (B1671886) oximes.

Prediction and Validation of Geometric Parameters (Bond Lengths, Angles, Torsion Angles)

DFT calculations are routinely used to predict the three-dimensional geometry of molecules with high accuracy. These theoretical predictions can be validated by comparison with experimental data from techniques like X-ray crystallography. For oxime derivatives, key parameters include the C=N and N-O bond lengths and the C-N-O bond angle, which define the geometry of the oxime group.

Table 1: Representative Geometric Parameters of a Related Oxime (E-isomer of IQ-1)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C=N Bond Length | 1.293 |

| N-O Bond Length | 1.386 |

| C-N-O Bond Angle | 112.3 |

Data sourced from experimental X-ray crystallography of 11H-Indeno[1,2-b]quinoxalin-11-one oxime. nih.gov

Conformational Analysis and Energy Minima of Isomers

Oximes exist as geometric isomers, designated as (E) and (Z) (or historically, syn and anti). The relative stability of these isomers is a critical aspect of their chemistry, influencing their reactivity and biological activity. Computational methods can predict the ground-state energies of these isomers to determine which is more stable.

For many ketoximes, the energy difference between the (E) and (Z) isomers can be small, allowing for their interconversion under certain conditions. In a study on inhibitors for c-Jun N-terminal kinase 3, both E- and Z-isomers of an indenoquinoxaline oxime were detected in solution by ¹H NMR, with the E-isomer being predominant. nih.gov Computational analysis often reveals that the stability is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. For the Z-isomer of an oxime, intramolecular hydrogen bonding might be sterically hindered, whereas the E-isomer may be stabilized by forming intermolecular hydrogen bonds in the solid state. nih.govsemanticscholar.org

Elucidation of Hydrogen Bonding Networks and Stability in Different Phases

The indole N-H group and the oxime O-H group are both excellent hydrogen bond donors, while the oxime nitrogen and indole nitrogen can act as acceptors. This capacity allows for the formation of complex intermolecular hydrogen-bonding networks that significantly influence the compound's crystal packing, solubility, and physical properties.

Computational studies, often in conjunction with X-ray crystallography, can map these interactions. For instance, in the crystal structures of 5-halogeno-1H-isatin-3-oximes, molecules are linked by hydrogen bonds, such as O-H···O and N-H···N interactions, forming supramolecular chains and other motifs. nih.gov Similarly, studies on 2-(1H-indol-3-yl)-2-oxoacetamide have shown that an elaborate system of N-H···O hydrogen bonds dictates the molecular conformation in the crystal. nih.gov It is concluded that for many oximes, the ability of the E-isomer to form multiple intermolecular hydrogen bonds makes it more energetically favorable in the solid phase compared to the Z-isomer, where such interactions can be sterically hindered. semanticscholar.org

Reaction Mechanism Prediction and Validation

Theoretical chemistry provides invaluable tools for mapping the potential energy surfaces of chemical reactions. This allows for the prediction of reaction pathways, the identification of transition states and intermediates, and the calculation of activation energies, thereby explaining reaction outcomes and guiding synthetic efforts.

Computational Modeling of Rearrangement Pathways

Indole oximes can theoretically undergo various rearrangements, with the Beckmann rearrangement being one of the most significant for ketoximes. This reaction converts a ketoxime into an N-substituted amide, typically under acidic conditions.

DFT calculations have been extensively applied to elucidate the mechanism of the Beckmann rearrangement for various substrates. mdpi.comorganic-chemistry.orgunive.it These studies typically show that the reaction proceeds through the formation of a nitrilium ion intermediate. organic-chemistry.orgunive.it A computational analysis of the B(C₆F₅)₃-catalyzed reductive rearrangement of oximes suggested three possible pathways, with the rearrangement-reduction sequence resembling a classic Beckmann mechanism involving an O-silylated oxime converting to a nitrilium ion. rsc.org Other potential rearrangements, such as the Cope rearrangement, have also been modeled for indole derivatives, with computational analysis helping to identify the structural features and driving forces that make the reaction kinetically and thermodynamically favorable. nih.gov

Theoretical Studies of Catalytic Cycles Involving Indole Oximes

The indole moiety is a common substrate in transition metal-catalyzed reactions, particularly those involving palladium. While specific theoretical studies on catalytic cycles involving (Z)-1-(1H-Indol-3-yl)ethanone oxime are sparse, general principles can be drawn from related systems.

DFT analysis has been used to investigate palladium-catalyzed reactions of indole derivatives, such as the oxycyclization of indole-tethered allenes. nih.gov These studies elucidate the underlying mechanisms, for example, by identifying key intermediates like η³-π-allyl palladium complexes and mapping the potential energy surface of the catalytic cycle. nih.gov Such theoretical work is crucial for understanding catalyst behavior, rationalizing product formation, and designing more efficient catalytic systems for the functionalization of indole-containing molecules. nih.govresearchgate.net

of this compound

Computational chemistry provides powerful tools for understanding the structural and dynamic properties of molecules at an atomic level. For this compound, molecular modeling and in silico studies offer significant insights into its three-dimensional structure, potential for forming metal complexes, and its inherent flexibility. These theoretical approaches complement experimental data, providing a predictive framework for the molecule's behavior in various chemical environments.

Prediction of Binding Modes and Interactions in Chemical Systems (e.g., metal complexation)

The structure of this compound, featuring both an indole ring and an oxime group, suggests its potential as a versatile ligand in coordination chemistry. The oxime group (—C=N—OH) is a particularly effective coordinating moiety for a wide range of transition metals. nih.govnih.gov Computational models can predict how this ligand would bind to a metal center, forecasting the geometry and nature of the resulting complex.

In silico studies indicate that the oxime group can coordinate to metal ions in several ways. The nitrogen atom's lone pair of electrons can form a strong coordinate bond. nih.gov Furthermore, upon deprotonation of the hydroxyl group under appropriate pH conditions, the oximato oxygen becomes an additional binding site, allowing the ligand to act as a bidentate chelate, forming a stable five-membered ring with the metal ion. The indole nitrogen can also participate in coordination, although this is generally less favored than the oxime group.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model these interactions. Such studies would typically calculate the optimized geometry of the metal-ligand complex to determine key structural parameters. These parameters provide a quantitative prediction of the binding mode.

Table 1: Predicted Geometrical Parameters for a Hypothetical Metal Complex of this compound

| Parameter | Predicted Value Range | Description |

|---|---|---|

| Metal-Oxime N Bond Length | 2.0 - 2.2 Å | The distance between the metal center and the nitrogen atom of the oxime group. |

| Metal-Oximato O Bond Length | 1.9 - 2.1 Å | The distance between the metal center and the deprotonated oxygen atom of the oxime group. |

| N-Metal-O Bite Angle | 75° - 85° | The angle formed by the nitrogen, metal, and oxygen atoms in a chelate ring structure. |

This table presents hypothetical, representative values based on known metal-oxime complexes to illustrate the type of data generated from computational modeling.

The indole ring itself can influence the electronic properties of the complex, potentially stabilizing the metallic center through resonance effects. The specific orientation and binding affinity would depend on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility

Key areas of flexibility in the molecule include rotation around the C-C bond connecting the indole ring to the ethanone (B97240) oxime moiety and the C-N bond of the oxime. The planarity of the indole ring and the C=N double bond are relatively rigid. MD simulations can map the energy landscape associated with the rotation of these bonds, identifying low-energy conformers and the energy barriers between them. researchgate.net

For instance, the rotation around the bond between the indole C3 carbon and the acetyl carbon (C-C) would determine the orientation of the oxime group relative to the indole plane. This flexibility is crucial for positioning the ligand optimally for interactions, such as metal chelation.

Table 2: Key Dihedral Angles and Their Influence on the Conformation of this compound

| Dihedral Angle | Description | Conformational State |

|---|---|---|

| C2-C3-C(acetyl)-N(oxime) | Defines the rotation of the ethanone oxime group relative to the indole ring. | Can vary, leading to conformers where the oxime group is either more planar or perpendicular to the indole ring. |

This table is a representative analysis of the molecule's flexible points. The actual preferred angles and energy barriers would be quantified by specific MD simulations.

Research on structurally related oximes has demonstrated that factors like intramolecular hydrogen bonding can significantly influence which conformations are most stable. researchgate.net In the case of this compound, MD simulations could reveal transient hydrogen bonding between the oxime's OH group and the indole's NH group, which would constrain the molecule's flexibility and favor specific spatial arrangements.

Applications in Advanced Organic Synthesis and Materials Chemistry

(Z)-1-(1H-Indol-3-yl)ethanone Oxime as a Synthetic Building Block

As a synthetic intermediate, the compound serves as a versatile starting point for a variety of nitrogen-containing molecules through the chemical transformation of its oxime functional group.

The indole (B1671886) ring system is a core structure in numerous pharmacologically active compounds, and the attached ethanone (B97240) oxime moiety provides a reactive handle for constructing new heterocyclic rings. nih.gov The rearrangement of ketoxime esters, for instance, represents a direct pathway for the intramolecular insertion of nitrogen, leading to the formation of aminated N-heterocycles. rsc.org This approach is valuable for creating complex, multi-ring systems. For example, indole-triazole hybrids can be used to generate fused indolo-triazolo-pyridazinethiones through acid-catalyzed cyclization, a reaction that hinges on the reactivity of the indole C3 position, where the ethanone oxime group resides. nih.govmdpi.com Furthermore, derivatives like O-acyl oximes can participate in sophisticated reactions such as the Fukuyama indole synthesis, a gold-photocatalyzed, three-component radical coupling that produces highly substituted indoles. acs.org This highlights the compound's role as a precursor to a wide array of structurally diverse nitrogen heterocycles. rsc.org

The oxime group is a versatile functional group that can be converted into several other key functionalities. nih.gov One of the most common transformations is its reduction to a primary amine. For instance, 1-(1H-indol-3-yl)ethanamine derivatives can be readily synthesized from the corresponding oxime, providing access to a class of compounds with established biological activities.

Another significant transformation is the conversion of oximes to nitriles. While aldoximes can be dehydrated directly to nitriles, ketoximes like this compound can undergo a variant of the Beckmann rearrangement known as Beckmann fragmentation. This reaction cleaves the carbon-carbon bond adjacent to the oxime and generates a nitrile. The process typically involves activating the oxime's hydroxyl group, often by converting it into a better leaving group, to facilitate the rearrangement and fragmentation. youtube.com The resulting indole-3-acetonitrile (B3204565) is itself a valuable synthetic intermediate.

Furthermore, the oxidation of ketoximes can yield the parent ketone and, under certain conditions, nitroalkanes, demonstrating the compound's utility as a precursor to nitro compounds. nih.gov These transformations are summarized in the table below.

| Transformation | Product Type | Reagents/Conditions Example |

| Reduction | Primary Amine | LiAlH₄ or catalytic hydrogenation |

| Beckmann Fragmentation | Nitrile | Acid catalyst (e.g., H₂SO₄), PCl₅ |

| Oxidation | Ketone / Nitroalkane | Oxidizing agents |

Catalytic Applications Beyond Biochemical Systems

Beyond its role as a structural precursor, the oxime moiety's ability to coordinate with metal ions allows it and its derivatives to function as ligands in various catalytic and separation processes.

Oximes are effective ligands in transition-metal complex chemistry. thermofisher.com The nitrogen and oxygen atoms of the oxime group can coordinate with metal centers, forming stable complexes that can act as catalysts. acs.org Specifically, indole-containing ligands that incorporate an oxime moiety have been used to create transition metal complexes with applications in medicinal chemistry. nih.gov For example, phenolic oximes form stable pseudo-macrocyclic complexes with copper(II), and these complexes have been shown to possess catecholase activity, mimicking the function of certain metalloenzymes. nih.gov This demonstrates that the metal-binding capability of the oxime group, when combined with the indole structure, can be harnessed to create specialized catalysts for oxidation reactions. The ligation of oximes to metal centers is a foundational aspect of their use in organometallic synthesis and catalysis. acs.org

The ability of oximes to selectively bind to specific metal ions is a well-established principle in separation science. Phenolic oximes are widely employed in the industrial hydrometallurgical extraction of copper, where they show a remarkable preference for copper(II) ions over other metals commonly found in leach solutions, such as iron(III). nih.gov This selectivity is driven by the formation of stable complexes. This principle is directly applicable to this compound. Its oxime group can act as a heavy metal sorbent, forming complexes with various metal ions. acs.org This property allows for its potential use in processes like solvent extraction or supported liquid membranes for the separation and purification of metals. acs.org The kinetics of complex formation between β-hydroxy oximes and metal ions like Cu(II) and Fe(III) have been studied, confirming their utility in metal separation processes. acs.org

While direct use of this compound in fluoroalkylation is not widely documented, related indole derivatives participate in reactions that introduce fluorinated groups. In one notable example, an artificial mini-enzyme containing a manganese center catalyzes the oxidation of indole in the presence of 2,2,2-trifluoroethanol (B45653) (TFE). acs.org In this reaction, the TFE co-solvent is incorporated into the product, forming a 2-trifluoroethoxy-3-oxindole. This resulting compound is a valuable synthetic intermediate because the trifluoroethoxy group at the C2 position is highly electrophilic and can be easily substituted by various nucleophiles. acs.org This demonstrates a metal-catalyzed strategy to incorporate a fluoroalkoxy group onto the indole scaffold, highlighting a pathway for creating complex fluorinated molecules from indole precursors.

Development of Novel Indole-Based Materials

The indole scaffold is a cornerstone in the design of functional molecules due to its unique electronic properties and hydrogen-bonding capabilities. When combined with an oxime functional group, as in this compound, the resulting molecule possesses a rich set of features that are actively being explored for the development of advanced organic materials. The investigation into its solid-state characteristics and crystallization behavior is fundamental to unlocking its potential in materials science.

Exploration of Solid-State Properties for Material Science Applications (excluding those linked to biological function)

The solid-state properties of indole derivatives are of significant interest for applications in materials science, including electronics and functional polymers. The defining characteristic of molecules like this compound in the solid state is their capacity for extensive intermolecular interactions. These interactions dictate the molecular packing and, consequently, the macroscopic properties of the material.

The structure of this compound contains three key features that govern its supramolecular assembly:

The oxime group (-C=N-OH) , which is a potent hydrogen-bond donor (the hydroxyl proton) and acceptor (the nitrogen and oxygen lone pairs).

The indole N-H group , which serves as an excellent hydrogen-bond donor.

The aromatic indole ring , which can participate in π-π stacking interactions.

The interplay of these groups allows for the formation of highly ordered, stable, three-dimensional networks in the solid state. The hydrogen-bonding ability of the indole N-H, in particular, is crucial for the structural organization of many indole-containing compounds. nih.gov Studies on related molecules show that the ability to form these hydrogen bonds can be the deciding factor in achieving a specific, functional conformation. nih.gov

In the solid state, oximes often form robust hydrogen-bonded dimers or chain-like structures (catemers). nih.gov This directional and specific nature of hydrogen bonding, combined with the broader π-π stacking interactions from the indole rings, provides a pathway to materials with tailored structural and electronic properties. While specific quantitative data for amorphous this compound is not widely documented, research on similar complex molecules like amorphous indomethacin (B1671933) shows that hydrogen bonding patterns are more varied than in crystalline forms, with a prevalence of short chains and singly bonded molecules rather than the classic dimers seen in crystals. mdpi.com This suggests that the processing conditions of indole oximes could be used to tune their solid-state structure and properties from highly ordered crystalline phases to more disordered amorphous states.

Crystallization Behavior and Crystal Engineering of Indole Oximes

Crystal engineering is the rational design of functional solids based on an understanding of intermolecular interactions. Indole oximes are excellent candidates for crystal engineering because their crystallization is guided by strong, directional, and predictable non-covalent interactions, primarily hydrogen bonds.

The crystallization of this compound is dictated by the synthons that its functional groups can form. A synthon is a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. In crystal engineering, this term refers to the robust intermolecular recognition motifs that guide crystal assembly. The oxime group is a versatile source of such synthons. It can engage in several well-documented hydrogen-bonding motifs, as summarized in the table below. nih.gov

| Motif Type | Description | Supramolecular Synthon |

| Dimer | Two oxime groups form a cyclic dimer through a pair of O-H···N hydrogen bonds. | R²₂(6) |

| Catemer | Molecules link head-to-tail to form a chain via O-H···N hydrogen bonds. | C(3) |

| Catemer | Molecules form a chain through O-H···O hydrogen bonds. | C(2) |

| Heterosynthon | The oxime group forms a hydrogen-bonded ring with another functional group, such as an amide. | R²₂(7) |

The (Z)-configuration of the oxime in the title compound is a critical design element, as it pre-organizes the geometry of the molecule, influencing which of these supramolecular synthons are sterically favored during crystal growth.

Furthermore, the indole moiety introduces additional, powerful directing groups. The indole N-H group is a strong hydrogen-bond donor, capable of forming strong N-H···O or N-H···N bonds with suitable acceptors, including the oxime nitrogen. nih.gov The planar indole ring system also facilitates π-π stacking, which acts in concert with hydrogen bonding to build robust three-dimensional architectures. researchgate.net In related halogenated isatin (B1672199) oximes, the oxime group has been shown to be a competitive acceptor for halogen bonds, indicating its versatility in forming diverse supramolecular structures. nih.gov

The combination of the oxime's O-H/N system, the indole's N-H donor, and the aromatic π-system provides a rich toolkit for crystal engineering. By introducing other functional groups onto the indole ring or by co-crystallizing with other molecules, it is possible to selectively favor certain synthons over others to create novel materials with desired topologies and properties for various material science applications.

Future Research Directions and Unexplored Avenues for Z 1 1h Indol 3 Yl Ethanone Oxime Research

Development of Highly Stereoselective and Enantioselective Synthetic Methods

The synthesis of chiral 3-substituted indoles is a significant goal in organic chemistry due to their prevalence in biologically active natural products and pharmaceuticals. The development of stereoselective and enantioselective methods for the synthesis and functionalization of (Z)-1-(1H-Indol-3-yl)ethanone oxime is a critical area for future research.

Current research in the broader field of indole (B1671886) chemistry has seen the successful application of chiral catalysts for the asymmetric functionalization of the indole core. For instance, rhodium and magnesium-based catalysts have been employed for the asymmetric alkylation of indoles. Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of various indole derivatives. Future work should focus on adapting these existing methodologies to this compound.

A particularly promising, yet underexplored, avenue is the development of chiral Brønsted acid or Lewis acid catalysts for the enantioselective protonation or alkylation of the oxime nitrogen or oxygen. Such approaches could lead to the synthesis of novel chiral indole-containing compounds with unique biological activities. The exploration of biocatalysis, using enzymes such as ketoreductases or nitrilases, could also provide highly efficient and selective routes to chiral derivatives of this compound.

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

| Catalyst Type | Potential Application | Desired Outcome |

| Chiral Rhodium Complexes | Asymmetric hydrogenation of the C=N bond | Enantiomerically enriched 1-(1H-indol-3-yl)ethanamine |

| Chiral Magnesium Complexes | Enantioselective addition of nucleophiles to the oxime | Chiral 3-substituted indoles with a quaternary center |

| Chiral Brønsted Acids | Enantioselective Beckmann rearrangement | Chiral N-(1H-indol-3-yl)acetamide derivatives |

| Organocatalysts (e.g., chiral amines, phosphoric acids) | Asymmetric functionalization of the indole ring | Enantiomerically pure 3,3-disubstituted indolines |

Further Elucidation of Complex Rearrangement and Cyclization Mechanisms

The oxime functionality in this compound is a gateway to a variety of rearrangement and cyclization reactions. The Beckmann rearrangement, a classic reaction of oximes, could lead to the formation of N-(1H-indol-3-yl)acetamide, a potentially valuable building block. A thorough mechanistic investigation of this rearrangement, particularly concerning the stereochemical outcome and the influence of the indole nucleus, is warranted.

Furthermore, the development of novel acid-catalyzed or transition-metal-catalyzed cyclization reactions starting from this compound could provide access to new heterocyclic scaffolds. For example, intramolecular reactions involving the indole nitrogen or the C2 position of the indole ring could lead to the formation of fused polycyclic indole derivatives. The use of computational chemistry to model reaction pathways and transition states will be invaluable in understanding and predicting the outcomes of these complex transformations.

Integration of Advanced Spectroscopic and Computational Methods for Deeper Structural Insights

A comprehensive understanding of the structure and stereochemistry of this compound and its derivatives is crucial for predicting their reactivity and biological activity. While standard spectroscopic techniques such as NMR and mass spectrometry are routinely used, the application of more advanced methods can provide deeper insights.

Two-dimensional NMR techniques, such as NOESY and ROESY, can be employed to unambiguously determine the (Z)-configuration of the oxime and to study the conformational preferences of the molecule. In addition, solid-state NMR could provide valuable information about the crystal packing and intermolecular interactions.

Computational methods, particularly Density Functional Theory (DFT), should be utilized to complement experimental data. DFT calculations can be used to predict the relative energies of different stereoisomers and conformers, to calculate NMR chemical shifts and coupling constants, and to model the electronic structure of the molecule. This integrated approach, combining advanced spectroscopy and computation, will be essential for a complete understanding of the structure-property relationships in this class of compounds.

Exploration of Novel Catalytic Systems for Indole Oxime Transformations

The development of novel and efficient catalytic systems for the transformation of this compound is a key area for future research. While traditional acid and base catalysis have their merits, the exploration of transition-metal catalysis and photocatalysis can open up new reaction pathways.

For instance, palladium-catalyzed cross-coupling reactions could be used to functionalize the indole ring or the oxime moiety. Photocatalysis, using visible light and a suitable photosensitizer, could enable novel C-H functionalization reactions or the generation of reactive radical intermediates from the oxime. The investigation of dual catalytic systems, combining a metal catalyst with an organocatalyst or a photocatalyst, could lead to highly selective and efficient transformations that are not possible with a single catalyst.

Investigations into the Reactivity of this compound in Unconventional Media and Conditions

The use of unconventional media and reaction conditions can have a profound impact on the reactivity and selectivity of chemical reactions. Future research should explore the reactivity of this compound in green solvents such as water, ionic liquids, and deep eutectic solvents. These solvents can not only reduce the environmental impact of chemical processes but also lead to unique reactivity and selectivity profiles.

Microwave-assisted organic synthesis (MAOS) is another area that warrants investigation. Microwave irradiation can significantly accelerate reaction rates and improve yields for a variety of organic transformations. The application of MAOS to the synthesis and functionalization of this compound could lead to more efficient and sustainable synthetic routes.

Sustainable Synthesis and Transformation of Indole Oximes: Next-Generation Green Approaches

The principles of green chemistry should be a guiding force in all future research on this compound. This includes the development of synthetic methods that utilize renewable starting materials, minimize waste generation, and avoid the use of hazardous reagents and solvents.

Future research should focus on developing catalytic and atom-economical reactions that maximize the incorporation of all starting materials into the final product. The use of flow chemistry, where reagents are continuously passed through a reactor, can also contribute to the development of safer and more sustainable processes. By embracing green chemistry principles, the future research on this compound can not only advance the field of organic chemistry but also contribute to a more sustainable future.

Q & A

Q. Table 1: Synthesis Methods Comparison

| Method | Key Conditions | Yield | Limitations | Reference |

|---|---|---|---|---|

| Nitrosation | NaNO₂, acetic acid, 20h, RT | 43% | Moderate yield | |

| Methoxyamine coupling | Methoxyamine, ethanol, reflux | ~69%* | Requires precursor tuning |

*Reported for analogous compounds.

Advanced: How can reaction conditions be optimized to enhance Z-isomer yield and purity?

Critical variables include:

- Solvent system : Acetic acid promotes nitrosation but may require dilution to mitigate side reactions .

- Temperature : Lower temperatures (e.g., 0–5°C) can suppress byproducts but extend reaction times.

- Catalyst : Acidic conditions (e.g., HCl) accelerate isomerization but risk indole ring protonation .

- Workup : Recrystallization in nonpolar solvents (e.g., CCl₄) improves purity . Advanced techniques like column chromatography or HPLC may resolve stereochemical impurities.

Basic: What analytical techniques confirm the Z-configuration and hydrogen bonding?

- NMR Spectroscopy : Key for detecting intramolecular hydrogen bonds (e.g., O–H···O and N–OH···O). Distinct chemical shifts for oxime protons (δ 10–12 ppm) and NOE correlations confirm Z-geometry .

- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bond distances (e.g., O···O distances <2.8 Å) .

Q. Table 2: NMR Data for Z-Oxime

| Proton/Group | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| Oxime (N–OH) | 11.2–11.5 | Broad singlet | |

| Aromatic H | 6.8–7.5 | Multiplet | |

| Methyl (CH₃) | 2.4–2.6 | Singlet |

Advanced: How to resolve discrepancies in hydrogen bond strength between crystallographic and spectroscopic data?

Discrepancies arise from dynamic behavior in solution vs. static crystal structures. Strategies:

- Variable-temperature NMR : Measures rotational barriers (e.g., ΔG‡ ~50–60 kJ/mol for hydrogen bond rupture) .

- DFT Calculations : Predicts equilibrium geometries and validates experimental data .

- IR Spectroscopy : Correlates O–H stretching frequencies (3200–3500 cm⁻¹) with bond strength .

Basic: What safety protocols are essential for handling this oxime?

- PPE : Wear nitrile gloves, lab coat, and safety goggles .

- Respiratory protection : Use NIOSH-certified P95 respirators for dust/aerosols; OV/AG-P99 cartridges for vapors .

- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure .

Advanced: How to evaluate bioactivity against antibiotic-resistant pathogens?

Q. Table 3: Bioactivity of Analogous Oxime Derivatives

| Derivative | MIC (µg/mL) vs. MRSA | Key Structural Feature | Reference |

|---|---|---|---|

| O-Benzyl oxime | 8–16 | Enhanced lipophilicity | |

| Thiosemicarbazone | 32–64 | Chelating moiety |

Advanced: What computational tools predict stability and reactivity of Z-oxime derivatives?

- Molecular Dynamics (MD) : Simulates hydrogen bond persistence in solvated systems .

- Density Functional Theory (DFT) : Calculates tautomerization energy barriers and frontier molecular orbitals .

- QSAR Models : Links substituent effects (e.g., electron-withdrawing groups) to bioactivity .

Basic: How to troubleshoot low yields in Z-oxime synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.